molecular formula C17H13ClFN3O2S B2430743 2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946340-99-4

2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2430743
CAS RN: 946340-99-4
M. Wt: 377.82
InChI Key: ADMIFKAQDJOPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H13ClFN3O2S and its molecular weight is 377.82. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization :

    • Researchers have synthesized and characterized various derivatives of benzothiazoles and pyrazoles, which have shown significant pharmacological activities. These compounds, including fluoro-substituted benzothiazoles, have been studied using different spectral data techniques (Raparla et al., 2013).
    • Another study focused on the synthesis of fluorine-substituted 1,2,4-triazinones, highlighting their potential as anti-HIV-1 and CDK2 inhibitors. These compounds were synthesized through various chemical processes and evaluated for their biological activities (Makki et al., 2014).
  • Antimicrobial and Antioxidant Activities :

    • Some fluoro-substituted compounds have been evaluated for their antimicrobial activities, revealing promising results against various microbial strains. This includes the study of fluoroquinolone-based 4-thiazolidinones and their effectiveness in inhibiting bacterial growth (Patel & Patel, 2010).
    • The antioxidant properties of fluorine-substituted compounds have also been a research focus, with studies investigating the antioxidant activity of certain fluorinated analogs (George et al., 2010).
  • Structural Analysis and Docking Studies :

    • Researchers have conducted detailed structural analyses of fluoro-substituted compounds, using techniques like X-ray crystallography and density functional theory calculations. These studies provide insights into the molecular structures and properties of these compounds (Sallam et al., 2021).
    • Molecular docking studies have been performed to understand the interaction of these compounds with biological targets, which is essential for their potential pharmacological applications (Spoorthy et al., 2021).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-11-3-1-4-12(19)16(11)17(24)20-8-9-22-15(23)7-6-13(21-22)14-5-2-10-25-14/h1-7,10H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMIFKAQDJOPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

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